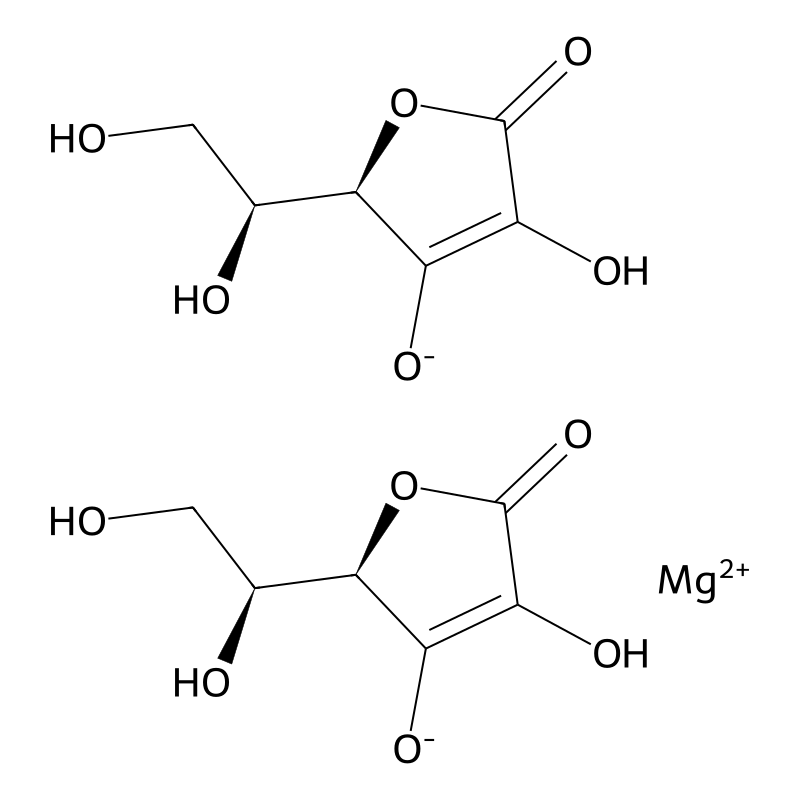Magnesium Ascorbate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Antioxidant and Anti-Inflammatory Properties:
Magnesium Ascorbate, a combination of magnesium and vitamin C (ascorbic acid), has been studied for its potential antioxidant and anti-inflammatory properties. In vitro studies suggest it may reduce the production of inflammatory markers in skin cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.
Bone Health:
A study in rats showed that combined supplementation with magnesium and vitamin C, compared to either alone, could help prevent steroid-associated osteonecrosis (bone death) []. The study suggests these nutrients might work synergistically to promote bone formation and inhibit bone resorption. However, more research is required to determine the effectiveness and safety of this approach in humans.
Other Potential Applications:
Limited scientific research exists on other potential applications of Magnesium Ascorbate. Some preliminary studies suggest it may be beneficial for:
- Skin health: Due to its potential antioxidant properties, it might be used in cosmetics, although no definitive evidence supports this claim [].
- Improving vitamin C absorption: Some believe Magnesium Ascorbate might be gentler on the stomach than other forms of vitamin C, potentially leading to better absorption. However, further research is needed to confirm this.
- The research on Magnesium Ascorbate is limited and often involves in vitro or animal studies. More human trials are needed to confirm its potential benefits and safety.
- Magnesium Ascorbate should not be considered a substitute for a balanced diet and healthy lifestyle.
- Always consult with a healthcare professional before taking any new supplements, including Magnesium Ascorbate.
Magnesium ascorbate is a mineral salt formed from magnesium and ascorbic acid, commonly known as vitamin C. Its chemical formula is with a molecular weight of approximately 374.54 g/mol. This compound appears as a white, odorless powder with a slightly bitter taste and is characterized by its stability and low hygroscopicity, making it suitable for various supplement formulations. Unlike pure ascorbic acid, magnesium ascorbate is less acidic and gentler on the stomach, which enhances its appeal for individuals sensitive to gastrointestinal disturbances from traditional vitamin C supplements .
The mechanism of action of Magnesium Ascorbate is primarily due to its two components:
- Vitamin C (Ascorbate): Acts as an antioxidant, protecting cells from free radical damage and supporting various biological processes like collagen synthesis and immune function [].
- Magnesium: Plays a crucial role in over 300 enzymatic reactions in the body, including energy production, muscle function, and nerve transmission [].
Some studies suggest that Magnesium Ascorbate might be better absorbed than ascorbic acid due to its gentler nature on the stomach, potentially enhancing the benefits of both magnesium and vitamin C []. However, more research is needed to confirm this.
Magnesium Ascorbate is generally considered safe for healthy adults when taken at recommended doses. However, high doses may cause diarrhea, nausea, and stomach cramps []. People with kidney problems or those taking certain medications should consult a healthcare professional before using Magnesium Ascorbate [].
Biologically, magnesium ascorbate serves multiple functions. It acts as a potent antioxidant, neutralizing free radicals and thus protecting cells from oxidative stress. The combination of magnesium and vitamin C supports various physiological processes, including immune function, collagen synthesis, and the maintenance of healthy skin. Magnesium plays a crucial role in muscle function and nerve transmission, while vitamin C is essential for the synthesis of collagen and acts to enhance iron absorption .
The synthesis of magnesium ascorbate typically involves the reaction of magnesium salts (such as magnesium oxide or magnesium carbonate) with ascorbic acid in an aqueous solution. This process results in the formation of magnesium ascorbate and water:
This method ensures that the resulting compound retains both the beneficial properties of magnesium and vitamin C while being stable for storage and consumption .
Magnesium ascorbate finds extensive applications in various fields:
- Nutritional Supplements: It is widely used in dietary supplements due to its enhanced bioavailability of magnesium combined with vitamin C.
- Food Industry: As an antioxidant food additive, it helps preserve food quality by preventing oxidative spoilage.
- Pharmaceuticals: Utilized in formulations aimed at boosting immune health and providing antioxidant support.
- Cosmetics: Incorporated into skincare products for its skin health benefits due to its antioxidant properties .
Magnesium ascorbate is part of a broader category of ascorbates that includes several similar compounds. Here are some notable comparisons:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Calcium Ascorbate | Buffered form; higher calcium content; used for bone health support. | |
| Sodium Ascorbate | Water-soluble; often used in food preservation; less acidic than pure vitamin C. | |
| Potassium Ascorbate | Similar to sodium ascorbate; used for electrolyte balance. | |
| Zinc Ascorbate | Provides zinc along with vitamin C; supports immune function. |
Magnesium ascorbate stands out due to its dual role in providing both magnesium and vitamin C while being gentle on the digestive system compared to other forms like calcium or sodium ascorbate . This unique combination makes it particularly appealing for individuals seeking comprehensive nutritional support without gastrointestinal discomfort.








